1-(2-Chlorethyl)piperazin-Hydrochlorid

Übersicht

Beschreibung

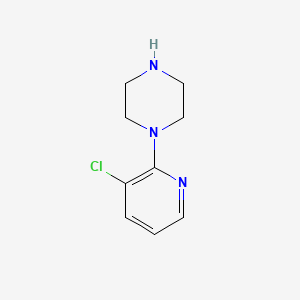

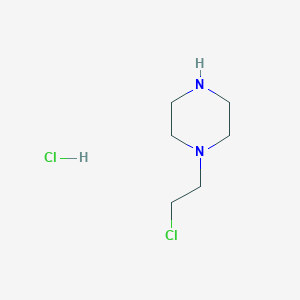

1-(2-Chloroethyl)piperazine Hydrochloride is a chemical compound that belongs to the piperazine family. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a chloroethyl group attached to the piperazine ring, which imparts unique chemical properties and reactivity.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloroethyl)piperazine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: Investigated for its potential use in the development of anticancer and antimicrobial agents.

Industry: Utilized in the production of polymers and other industrial chemicals.

Wirkmechanismus

Target of Action

The primary target of 1-(2-chloroethyl)piperazine Hydrochloride is the GABA receptor . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

1-(2-chloroethyl)piperazine Hydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .

Biochemical Pathways

Its action on the gaba receptors suggests it may influence pathways related to neurotransmission and muscle contraction .

Pharmacokinetics

Piperazine derivatives are generally known for their impact on the physicochemical properties of the final molecule, for their structural and conformational characteristics, and for their easy handling in synthetic chemistry .

Result of Action

The action of 1-(2-chloroethyl)piperazine Hydrochloride on the GABA receptors leads to the paralysis of the worm, allowing the host body to easily remove or expel the invading organism .

Biochemische Analyse

Biochemical Properties

1-(2-Chloroethyl)piperazine Hydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function and activity. The compound is known to inhibit certain enzymes, leading to altered biochemical pathways. For instance, it can interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes . Additionally, 1-(2-chloroethyl)piperazine Hydrochloride can bind to specific proteins, altering their conformation and function.

Cellular Effects

1-(2-Chloroethyl)piperazine Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . It also affects cell proliferation and differentiation by modulating signaling pathways such as the MAPK/ERK pathway. Furthermore, 1-(2-chloroethyl)piperazine Hydrochloride can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of 1-(2-chloroethyl)piperazine Hydrochloride involves its interaction with biomolecules at the molecular level. The compound can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For example, it can inhibit the activity of DNA polymerase, preventing DNA replication and cell division . Additionally, 1-(2-chloroethyl)piperazine Hydrochloride can induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-chloroethyl)piperazine Hydrochloride can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 1-(2-chloroethyl)piperazine Hydrochloride can degrade over time, leading to reduced efficacy and altered cellular responses . Long-term exposure to the compound can result in cumulative effects on cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-(2-chloroethyl)piperazine Hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can induce significant changes. For instance, high doses of 1-(2-chloroethyl)piperazine Hydrochloride can cause toxicity and adverse effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response in animal models.

Metabolic Pathways

1-(2-Chloroethyl)piperazine Hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound can inhibit key metabolic enzymes, leading to altered metabolic pathways and accumulation of specific metabolites . Additionally, 1-(2-chloroethyl)piperazine Hydrochloride can affect the activity of transporters and other proteins involved in metabolic processes.

Transport and Distribution

The transport and distribution of 1-(2-chloroethyl)piperazine Hydrochloride within cells and tissues are crucial for its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For instance, it can be transported across cell membranes by specific transporters, leading to its distribution within different cellular compartments. The distribution of 1-(2-chloroethyl)piperazine Hydrochloride can influence its efficacy and toxicity.

Subcellular Localization

1-(2-Chloroethyl)piperazine Hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it can interact with DNA and other nuclear proteins. The subcellular localization of 1-(2-chloroethyl)piperazine Hydrochloride is crucial for its role in cellular processes and biochemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)piperazine Hydrochloride typically involves the reaction of piperazine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 1-(2-Chloroethyl)piperazine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is often subjected to purification steps such as recrystallization to obtain the hydrochloride salt with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Chloroethyl)piperazine Hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted piperazine derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of ethyl-substituted piperazine.

Vergleich Mit ähnlichen Verbindungen

- 1-(2-Chloroethyl)piperidine Hydrochloride

- 1-(2-Chloroethyl)pyrrolidine Hydrochloride

- 4-(2-Chloroethyl)morpholine Hydrochloride

Comparison: 1-(2-Chloroethyl)piperazine Hydrochloride is unique due to its piperazine ring structure, which provides a different spatial arrangement and electronic environment compared to piperidine, pyrrolidine, and morpholine derivatives. This uniqueness can result in different biological activities and reactivity, making it a valuable compound in medicinal chemistry .

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClN2.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBJAEUNYGEDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968242 | |

| Record name | 1-(2-Chloroethyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53502-60-6 | |

| Record name | NSC91945 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chloroethyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)